Quinine 1'-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

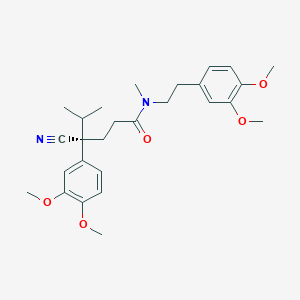

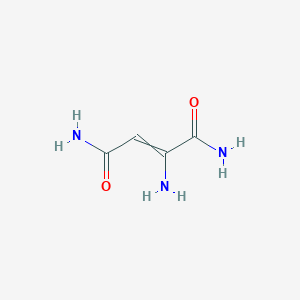

Quinine 1'-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Acid-Base Indicator for Imaging Electrode Reactions : Quinine is used as a fluorescent acid−base indicator to image electrode reactions that consume hydroxide ions, providing information about local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Selective Oxidation to N-Oxide Groups in Asymmetric Reactions : Quinine contains two amine groups that can be selectively oxidized to N-oxide groups, a process valuable in organocatalysis and the synthesis of N1-oxide quinine (Aisyah et al., 2016).

Combinatorial Electrochemistry for Methanol Oxidation Catalysts : In combinatorial electrochemistry, quinine's pH sensitivity is utilized to detect the catalytic activity of methanol oxidation catalysts, offering insights into the performance of Pt-based electrocatalysts (Gruber et al., 2003).

Enantioselective Oxidation Catalyst : Quinine-derived urea is identified as an efficient organocatalyst for the enantioselective oxidation of 1,2-diols, a process used to yield a wide range of α-hydroxy ketones (Rong et al., 2014).

Analysis of Quinine Sulfate in Tonic Water : Quinine's fluorescence is exploited in analytical chemistry for the semi-quantitative analysis of quinine sulfate in tonic water using Raman spectroscopy (Shadi et al., 2004).

Microbial Biotransformation of Cinchona Alkaloids : Quinine undergoes biotransformation by various microorganisms, offering a method for the preparation of its metabolites, such as 1-N-oxide and 1′-N-oxide (Siebers-Wolff et al., 1993).

Metabolite Analysis in Human Urine and Beverages : Quinine-N-oxide is identified as a urinary component after the consumption of quinine-containing beverages, informing the study of drug metabolites in physiological fluids (Jovanovic et al., 1976).

Corrosion Inhibitor for Low Carbon Steel : Quinine serves as an effective corrosion inhibitor for low carbon steel in acidic solutions, demonstrating high inhibition efficiency and adsorption properties (Awad, 2006).

Wirkmechanismus

Target of Action

Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Mode of Action

Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .

Biochemical Pathways

It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.

Pharmacokinetics

Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .

Result of Action

It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Quinine 1'-Oxide can be achieved through the oxidation of Quinine using a suitable oxidizing agent.", "Starting Materials": [ "Quinine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, potassium permanganate)" ], "Reaction": [ "Dissolve Quinine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Quinine solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 0-5°C) for a suitable time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable reducing agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Quinine 1'-Oxide as a white solid" ] } | |

CAS-Nummer |

54821-44-2 |

Molekularformel |

C20H24N2O3 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

InChI-Schlüssel |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Kanonische SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Synonyme |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)